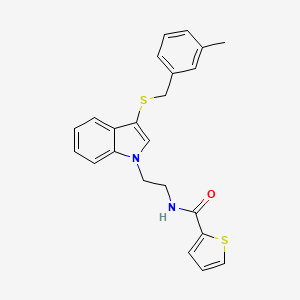

N-(2-(3-((3-methylbenzyl)thio)-1H-indol-1-yl)ethyl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-[2-[3-[(3-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2OS2/c1-17-6-4-7-18(14-17)16-28-22-15-25(20-9-3-2-8-19(20)22)12-11-24-23(26)21-10-5-13-27-21/h2-10,13-15H,11-12,16H2,1H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMZKOZLXTIMQNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-((3-methylbenzyl)thio)-1H-indol-1-yl)ethyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Introduction of the 3-Methylbenzylthio Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the indole ring with 3-methylbenzylthiol.

Attachment of the Thiophene Ring: The thiophene ring is introduced through a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

Formation of the Carboxamide Group: The final step involves the amidation of the thiophene ring with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-((3-methylbenzyl)thio)-1H-indol-1-yl)ethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene and indole rings can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The benzylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable catalyst or base.

Major Products Formed

Oxidation: Oxidized derivatives of the thiophene and indole rings.

Reduction: Reduced forms of the compound, potentially leading to the formation of secondary amines or alcohols.

Substitution: New compounds with different functional groups replacing the benzylthio group.

Scientific Research Applications

N-(2-(3-((3-methylbenzyl)thio)-1H-indol-1-yl)ethyl)thiophene-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of N-(2-(3-((3-methylbenzyl)thio)-1H-indol-1-yl)ethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(2-(3-((3-methylbenzyl)thio)-1H-indol-1-yl)ethyl)thiophene-2-carboxamide are best contextualized by comparing it to related indole-thiophene hybrids and thioether-containing derivatives. Below is a detailed analysis:

Structural Analogues with Anticancer Activity

- 3,3′-(Aryl methylene)bis(2-(thiophen-2-yl)-1H-indole) derivatives (): These bis-indole compounds share the 2-(thiophen-2-yl)-1H-indole scaffold but lack the thioether and carboxamide groups. In vitro studies against colorectal cancer (HCT-116) cells demonstrated IC50 values ranging from 1.2–4.7 μM, with selectivity indices (SI) up to 9.5 for normal cells (BJ-1). The absence of the (3-methylbenzyl)thio group in these derivatives suggests that the sulfur moiety in the target compound may modulate cytotoxicity or pharmacokinetics .

- N-(2-(2-Methyl-1H-indol-3-yl)ethyl)thiophene-2-carboxamide (): This analogue replaces the (3-methylbenzyl)thio group with a 2-methylindole substituent. The structural simplification reduces molecular weight (284.38 g/mol vs. No biological data are provided, but the carboxamide group’s retention highlights its role in hydrogen bonding with targets .

Thioether-Containing Derivatives

- Benzamide derivatives with thienylmethylthio groups (): Compounds like N-[2-(methylphenylamino)propyl]-2-[(2-thienylmethyl)thio]-benzamide incorporate a thioether linkage similar to the target molecule. These derivatives are patented for anticancer and antiviral applications, underscoring the therapeutic relevance of sulfur-based substituents. The 3-methylbenzyl group in the target compound may offer enhanced steric bulk compared to thienylmethyl, altering binding kinetics .

N-(2-Nitrophenyl)thiophene-2-carboxamide () :

While lacking an indole core, this compound shares the thiophene carboxamide moiety. Crystallographic studies reveal a dihedral angle of 8.5–13.5° between the benzene and thiophene rings, influencing solubility and stacking interactions. The nitro group introduces electron-withdrawing effects, contrasting with the electron-donating 3-methylbenzyl thio group in the target compound .

Biological Activity

N-(2-(3-((3-methylbenzyl)thio)-1H-indol-1-yl)ethyl)thiophene-2-carboxamide, a compound with a complex structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C29H30N2O3S2

- Molecular Weight : 518.7 g/mol

- IUPAC Name : Ethyl 2-[[2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Anticancer Activity

Recent studies have demonstrated that compounds with indole and thiophene moieties exhibit significant anticancer properties. Research indicates that the presence of specific substituents on these rings can enhance cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Assessment

In a comparative study, the compound was tested against several cancer cell lines, including HT29 (colon cancer), Jurkat (T-cell leukemia), and A431 (epidermoid carcinoma). The results are summarized in the following table:

| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| This compound | HT29 | 1.98 ± 0.12 | Apoptosis induction via Bcl-2 inhibition |

| N-(substituted indole derivative) | Jurkat | 1.61 ± 0.92 | Cell cycle arrest at G2/M phase |

| Doxorubicin (control) | A431 | 0.75 ± 0.05 | Topoisomerase II inhibition |

Mechanistic Insights

The mechanism by which this compound induces cytotoxicity appears to involve:

- Bcl-2 Inhibition : This compound has been shown to interact with the Bcl-2 protein, leading to increased apoptosis in cancer cells.

- Hydrophobic Interactions : Molecular dynamics simulations suggest that hydrophobic contacts play a crucial role in its binding affinity to target proteins.

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound indicates that modifications in the thiophene and indole rings significantly affect biological activity. Key observations include:

- Methyl Substitution : The presence of a methyl group at the phenyl ring enhances cytotoxic effects.

- Thiophene Ring : Essential for maintaining the compound's ability to induce apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.